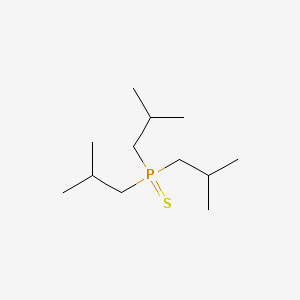

Triisobutylphosphine sulfide

Description

Contextualization within Organophosphorus Sulfur Compounds

Organophosphorus compounds, organic molecules containing phosphorus, represent a diverse class of chemicals with wide-ranging applications. wikipedia.org A significant subgroup of these are organophosphorus sulfur compounds, which incorporate a sulfur atom, often bonded directly to the phosphorus center. These compounds are noted for their high reactivity and a broad spectrum of useful properties. nih.gov They find use as additives for lubricating oils, polymer stabilizers, and, notably, as complexing agents and extractants in hydrometallurgical processes for isolating precious, non-ferrous, and heavy metals. nih.gov

Within this family, phosphine (B1218219) sulfides, which have the general structure R₃P=S, are particularly noteworthy. wikipedia.org Triisobutylphosphine (B1585466) sulfide (B99878) (TIBPS) is a tertiary phosphine sulfide where the R groups are isobutyl ligands. google.com It belongs to the σ⁴λ⁵ class of phosphorus compounds, indicating a coordination number of four and a valency of five for the phosphorus atom. wikipedia.org Compounds like TIBPS are recognized for their thermal stability and their ability to act as effective extractants, a property that has led to their widespread use in the hydrometallurgical industry. wikipedia.orgnih.gov TIBPS is the primary active component of the commercial extractant known as Cyanex 471X, which is widely employed for the extraction and separation of valuable metals. nih.govmdpi.com

Table 1: Physicochemical Properties of Triisobutylphosphine Sulfide

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 3982-87-4 | chemical-suppliers.eunih.gov |

| Molecular Formula | C₁₂H₂₇PS | chemical-suppliers.eunih.govlookchem.com |

| Molecular Weight | 234.38 g·mol⁻¹ | chemical-suppliers.eulookchem.comchemicalbook.com |

| Appearance | White solid | chemical-suppliers.eu |

| Melting Point | 57-60 °C | chemical-suppliers.eulookchem.comchemicalbook.com |

| Boiling Point | 288.3 °C at 760 mmHg | lookchem.comchemicalbook.com |

| Density | 0.902 g/cm³ | lookchem.com |

| Flash Point | 128.1 °C | lookchem.com |

| IUPAC Name | tris(2-methylpropyl)-sulfanylidene-λ⁵-phosphane | nih.gov |

Historical Development and Evolution of Research on this compound

In pursuit of more efficient production, alternative synthetic routes have been developed. One improved method involves a two-step process starting with the reaction of bromoisobutane, magnesium, and phosphorus trichloride (B1173362) in benzene (B151609) to form the intermediate triisobutylphosphine. google.com This intermediate is then reacted with elemental sulfur at 50 to 80°C for 2 to 4 hours to yield the final product, this compound. google.com This revised method offers milder reaction conditions, a shorter reaction time, improved operational safety by using benzene instead of ether, and a significantly higher total yield of approximately 50.31%. google.com

The commercial development of TIBPS as a metal extractant was notably advanced by the American Cyanamid Co., which introduced it as the active component in CYANEX 471. oup.com This development spurred extensive research into its application for recovering specific metals, particularly silver and palladium, from acidic solutions. google.comoup.com Early studies established its effectiveness as a selective extractant, often used in a water-immiscible organic solvent like kerosene (B1165875) or toluene. google.comoup.com

Current Research Significance and Future Trajectories for this compound

The contemporary research landscape for this compound is dominated by its application in solvent extraction and separation technologies. It is highly valued for its ability to selectively recover precious and heavy metals from complex aqueous solutions, such as those derived from industrial effluents, chloride-leaching processes, and nuclear waste. google.comnih.govtandfonline.com

Detailed Research Findings:

Palladium (Pd) Extraction: TIBPS is extensively studied for the extraction of palladium(II) from acidic media, particularly hydrochloric and nitric acid solutions. oup.comtandfonline.com Research indicates that palladium(II) is extracted from hydrochloric acid as a 1:1 Pd:TIBPS binuclear complex. oup.comoup.com The extraction kinetics are reasonably fast and can be explained by an interfacial reaction model. oup.com

Silver (Ag) Extraction: The compound is an effective extractant for silver, often used in synergistic systems with other reagents like di(2-ethylhexyl)phosphoric acid to enhance extraction efficiency from sulfuric acid solutions. google.com It has also been evaluated for the selective removal of silver from nitrate (B79036) solutions. nih.gov

Mercury (Hg) and Iridium (Ir) Extraction: Studies have characterized the extraction of mercury from both HCl and HNO₃ media, noting high extraction at low acid concentrations. osti.gov More recent research has explored its use in functionalized magnetic nanoparticles for the adsorption and recovery of iridium, demonstrating a high adsorption capacity and a spontaneous, endothermic process. researchgate.netnih.gov

Synergistic Extraction: TIBPS is often used in combination with other extractants to create synergistic effects. For instance, its use with thenoyltrifluoroacetone has been investigated for the extraction of Americium(III) and Europium(III). capes.gov.br

Functionalized Materials: A significant future trajectory involves the immobilization of TIBPS onto solid supports to create functionalized materials. Researchers have successfully impregnated styrene-divinylbenzene beads with TIBPS for the selective uptake of palladium from nitric acid, a method that combines the benefits of liquid-liquid extraction and solid-phase sorption. tandfonline.comresearchgate.net Similarly, chelating polymers functionalized with phosphine sulfide groups have been developed for the selective adsorption of gold and palladium. researchgate.net These approaches aim to create more affordable and environmentally friendly separation processes. tandfonline.com

Another reported application for this compound is as a solvent in the microbial fermentation industry, where it is suggested to promote the growth and activity of microorganisms. lookchem.comchemicalbook.comlookchem.com

Future research is expected to continue focusing on the development of novel extraction systems, such as polymer inclusion membranes and advanced functionalized nanosorbents, to enhance the selectivity, efficiency, and sustainability of metal recovery processes. researchgate.netresearchgate.net

Table 2: Selected Research Applications of this compound in Metal Extraction

| Target Metal | Aqueous Medium | Key Findings | Reference(s) |

|---|---|---|---|

| Palladium (II) | Hydrochloric Acid | Extracted as a 1:1 Pd:TIBPS binuclear complex; kinetics governed by interfacial reaction. | oup.comoup.com |

| Palladium (II) | Nitric Acid | Used in impregnated resins for selective sorption; Langmuir isotherm model fits the data. | tandfonline.com |

| Silver (I) | Sulfuric Acid | Shows excellent extraction, especially in synergistic systems with di(2-ethylhexyl)phosphoric acid. | google.com |

| Silver (I) | Chloride Medium | Investigated for selective extraction from complex chloride solutions containing other metals. | nih.gov |

| Mercury (II) | HCl and HNO₃ | High extraction efficiency at low acid concentrations; rapid extraction kinetics (~5 min). | osti.gov |

| Iridium | N/A (Adsorption) | Functionalized magnetic nanoparticles show a maximum adsorption capacity of 35.34 mg/g. | researchgate.netnih.gov |

| Gold (III) | N/A (Adsorption) | Chelating polymers with phosphine sulfide groups show high selectivity for gold over other metals. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

tris(2-methylpropyl)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27PS/c1-10(2)7-13(14,8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRLZCWBOJMFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CP(=S)(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80890567 | |

| Record name | Phosphine sulfide, tris(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3982-87-4 | |

| Record name | Cyanex 471X | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3982-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine sulfide, tris(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003982874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3982-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine sulfide, tris(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine sulfide, tris(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisobutylphosphine sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triisobutylphosphine sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53AW9L5CH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Triisobutylphosphine Sulfide

Classical Synthetic Pathways for Triisobutylphosphine (B1585466) Sulfide (B99878)

Traditional methods for synthesizing triisobutylphosphine sulfide often rely on multi-step processes involving Grignard reagents or phosphorus halide intermediates.

A historical method for preparing this compound involves the use of a Grignard reagent. This two-step synthesis begins with the formation of isobutylmagnesium bromide from the reaction of bromoisobutane with magnesium metal under a nitrogen atmosphere. In the subsequent step, the prepared isobutylmagnesium bromide reacts with phosphorus pentasulfide (P₄S₁₀). google.com

This reaction is typically conducted in an ether solvent at elevated temperatures. For instance, a known procedure involves a reaction temperature of 100°C for a duration of 12 hours. google.com However, this classical pathway is associated with a relatively low total yield, often less than 25%. google.com The conditions for this synthesis are summarized in the table below.

| Reactants | Intermediate/Reagent | Solvent | Temperature | Time | Total Yield |

| Bromoisobutane, Magnesium | Isobutylmagnesium bromide | Ether | 100°C | 12 hrs | < 25% |

| Isobutylmagnesium bromide, Phosphorus pentasulfide | N/A | Ether | 100°C | 12 hrs | < 25% |

| Table 1: Grignard Reaction-Based Synthesis of this compound |

An alternative and more efficient classical approach involves the use of phosphorus trichloride (B1173362) as a key intermediate. This method also starts with the formation of isobutylmagnesium bromide. The Grignard reagent is then reacted with phosphorus trichloride (PCl₃) to synthesize the intermediate, triisobutylphosphine. google.com

This initial reaction is carried out in a solvent like benzene (B151609) under a protective nitrogen atmosphere at a temperature ranging from 50 to 80°C for 1 to 3 hours. google.com The resulting triisobutylphosphine is not isolated but is directly treated with elemental sulfur in the same reaction system. The sulfurization step proceeds at a similar temperature range (50–80°C) for 2 to 4 hours to yield the final product, this compound. google.com This pathway demonstrates a significant improvement in efficiency, achieving a total yield of up to 50.31%. google.com

| Step | Reactants | Product/Intermediate | Solvent | Temperature | Time | Yield (Step) |

| 1 | Bromoisobutane, Magnesium, Phosphorus trichloride | Triisobutylphosphine | Benzene | 50–80°C | 1–3 hrs | ~53.7% |

| 2 | Triisobutylphosphine, Sulfur | This compound | Benzene | 50–80°C | 2–4 hrs | ~93.7% |

| Table 2: Synthesis via Phosphorus Trichloride Intermediate |

Modern and Sustainable Synthesis Approaches for this compound

Contemporary research focuses on developing "green" and resource-saving synthetic routes that utilize safer and more readily available starting materials.

A significant advancement in sustainable synthesis is the use of red phosphorus, which is non-toxic and less flammable compared to the traditionally used white phosphorus. mdpi.com In this approach, red phosphorus is reacted with alkyl bromides, such as isobutyl bromide, to form alkylphosphines. mdpi.comresearchgate.net This reaction is often facilitated by catalysis, for example, using a strong base in the presence of a phase transfer catalyst. mdpi.comresearchgate.net This methodology avoids the use of hazardous phosphorus halides. mdpi.com

The introduction of elemental sulfur is a common and crucial step in many synthetic routes to this compound. google.comnih.gov After the formation of the triisobutylphosphine intermediate, elemental sulfur is added to the reaction mixture. google.comnih.gov This step is an efficient sulfidation process where the trivalent phosphorus atom of the phosphine (B1218219) attacks the sulfur, leading to the formation of the stable pentavalent phosphine sulfide. nih.gov In modern syntheses starting from red phosphorus, a solution of elemental sulfur, often in a solvent like toluene, is introduced at the final stage of the process, converting the newly formed alkylphosphines into the desired alkylphosphine sulfides. nih.gov This step is typically conducted at moderate temperatures, for instance, between 40 and 60°C. researchgate.netnih.gov

Reaction Optimization for Enhanced Yield and Efficiency

A described method involves using nitrogen as a protective gas and benzene as a solvent. lookchem.com The first step is the synthesis of the triisobutylphosphine intermediate from bromoisobutane, magnesium, and phosphorus trichloride at a temperature of 50–80°C for 1–3 hours. lookchem.com The subsequent step is the sulfidation of the triisobutylphosphine intermediate. This reaction is carried out by adding elemental sulfur to the intermediate, reacting at a temperature between 50°C and 80°C for 2 to 4 hours. lookchem.com

Optimization of the second step has demonstrated that adjusting the molar ratio of the reactants significantly impacts the yield. Specifically, a molar ratio of triisobutylphosphine to elemental sulfur of 1:1.1 results in a 93.68% yield for this conversion step. lookchem.com Through this optimized process, a total yield for the synthesis of this compound can reach up to 50.31%. lookchem.com The reaction conditions are considered mild and the reaction times relatively short, making the process suitable for larger-scale applications. lookchem.com

Table 1: Optimized Reaction Conditions for this compound Synthesis

| Parameter | Condition | Yield/Outcome | Citation |

|---|---|---|---|

| Step 1: Intermediate Synthesis | |||

| Reactants | Bromoisobutane, Magnesium, Phosphorus trichloride | Triisobutylphosphine | lookchem.com |

| Temperature | 50-80°C | - | lookchem.com |

| Reaction Time | 1-3 hours | - | lookchem.com |

| Step 2: Sulfidation | |||

| Reactants | Triisobutylphosphine, Elemental Sulfur | This compound | lookchem.com |

| Temperature | 50-80°C | - | lookchem.com |

| Reaction Time | 2-4 hours | - | lookchem.com |

| Optimized Molar Ratio (Phosphine:Sulfur) | 1:1.1 | 93.68% (for Step 2) | lookchem.com |

| Overall Process | |||

| Total Yield | - | up to 50.31% | lookchem.com |

Derivatization Strategies and Chemical Modification of the Sulfide Moiety

This compound (TIBPS) serves not only as a final product but also as a functional group for the derivatization of other materials. Its "soft base" properties, attributed to the sulfur atom, make it an effective ligand for "soft acid" metals. researchgate.net This characteristic is exploited in derivatization strategies where TIBPS is immobilized onto solid supports to create functional polymers and resins for applications such as selective metal ion extraction. researchgate.netthieme-connect.de

One common strategy involves the functionalization of polymer matrices. For instance, microporous polystyrene matrices have been derivatized with TIBPS to prepare coordinating polymers. thieme-connect.de Similarly, styrene-divinylbenzene beads can be impregnated or functionalized with TIBPS to create solid-phase extraction materials. researchgate.net These functionalized resins combine the physical stability of the polymer support with the chemical selectivity of the phosphine sulfide moiety. researchgate.net More advanced applications include the functionalization of magnetic nanoparticles with TIBPS, creating materials for magnetically assisted chemical separation processes for elements like iridium. acs.orgresearchgate.net

Selective Oxidation Reactions

The sulfide moiety in this compound can undergo selective oxidation, most commonly converting the phosphine sulfide (P=S) into the corresponding phosphine oxide (P=O). This transformation is significant as phosphine sulfides are often considered stable, "protected" versions of phosphines, which are themselves sensitive to oxidation. sci-hub.se A variety of reagents can achieve this oxidation, allowing for the controlled modification of the sulfide group.

The reaction of trialkylphosphine sulfides with reagents such as phosgene, dimethyldioxirane, or trifluoroacetic anhydride (B1165640) can effectively yield the corresponding trialkylphosphine oxide. ontosight.ai The reaction with halogens like iodine can be more complex. While some studies suggest an interaction that leads to complex formation rather than straightforward oxidation, others report that oxidation with iodine or hydrogen peroxide can produce a mixture of products, including dithiophosphinic acids. lookchem.comrsc.org

Table 2: Reagents for Oxidation of the Phosphine Sulfide Moiety

| Reagent(s) | Product | Citation |

|---|---|---|

| Phosgene | Trialkylphosphine oxide | ontosight.ai |

| Dimethyldioxirane | Trialkylphosphine oxide | ontosight.ai |

| Trifluoroacetic anhydride | Trialkylphosphine oxide | ontosight.ai |

| 7-Oxabicyclo[4.1.0]heptane and Trifluoroacetic Acid | Trialkylphosphine oxide | ontosight.ai |

| Iodine (I₂) | Complex formation or mixture of products | lookchem.comrsc.org |

Fluorescent Labeling Approaches

Fluorescent labeling strategies can be integrated with phosphine sulfide chemistry to develop chemical sensors. This approach combines a fluorescent signaling unit (a fluorophore) with a recognition unit (the phosphine sulfide) that can bind to specific analytes, such as metal ions.

A notable example is the combinatorial synthesis of a library of materials where an anthranyl group, serving as the fluorophore, is bound to a resin support alongside various alkyl-phosphine sulfide derivatives. In this system, the phosphine sulfide acts as a receptor for transition and heavy metal ions like Cu(II) and Pb(II). The binding of a metal ion to the phosphine sulfide moiety can cause a change in the fluorescence emission of the nearby anthracene (B1667546) group, allowing for the detection of the metal ion. This demonstrates a sophisticated derivatization strategy where the phosphine sulfide group is a key component of a functional fluorescent sensing material.

Mechanistic Studies of this compound Formation Reactions

The formation of this compound is primarily achieved through the sulfidation of triisobutylphosphine. The mechanism for the reaction of tertiary phosphines with elemental sulfur (typically the crown-shaped S₈ molecule) is a well-understood process in organophosphorus chemistry.

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of triisobutylphosphine onto one of the sulfur atoms in the S₈ ring. This attack leads to the cleavage of a sulfur-sulfur bond and the formation of a zwitterionic intermediate containing a linear polysulfide chain attached to a positively charged phosphonium (B103445) center. This intermediate is generally unstable and rapidly collapses. The final step involves the intramolecular displacement of the rest of the sulfur chain by the terminal sulfanide anion, resulting in the formation of the thermodynamically stable phosphorus-sulfur double bond (P=S) of this compound and a shortened sulfur chain.

Mechanistic considerations also extend to the formation of the triisobutylphosphine precursor itself. Studies on the synthesis of alkylphosphines from red phosphorus under phase transfer conditions suggest that the process proceeds through the participation of polyphosphide and polyphosphinite anions. These anions are proposed to form from the sequential breaking of P-P bonds in red phosphorus under basic conditions, which then react with alkyl halides to form the phosphine precursors.

Coordination Chemistry of Triisobutylphosphine Sulfide

Ligand Characterization and Donor Properties of Triisobutylphosphine (B1585466) Sulfide (B99878)

The coordination capabilities of Triisobutylphosphine sulfide are fundamentally linked to its characteristics as a ligand, which can be understood through the Hard-Soft Acid-Base (HSAB) principle and the specific role of its sulfur donor atom.

Hard-Soft Acid Base (HSAB) Principle Applications

The Hard-Soft Acid-Base (HSAB) theory is a qualitative concept that classifies chemical species as "hard," "soft," or "borderline." Hard acids and bases are typically small, highly charged, and not very polarizable, while soft acids and bases are larger, have a lower charge, and are more easily polarized. The central tenet of HSAB theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.

Trialkylphosphine sulfides, including TIBPS, are classified as soft Lewis bases. This classification is attributed to the presence of the sulfur atom, which is a relatively large and polarizable donor atom. As a soft base, TIBPS exhibits a strong affinity for and forms stable complexes with metal ions that are classified as soft acids. Prominent examples of such soft acid metal ions include silver (Ag⁺), mercury (Hg²⁺), and palladium (Pd²⁺) onetunnel.org. This inherent selectivity makes TIBPS a valuable extractant in hydrometallurgical processes, as it can selectively bind to and separate these soft metal ions from solutions containing hard acid metal ions, such as those of the alkali and alkaline earth metals. The interaction between the soft sulfur donor of TIBPS and a soft metal ion is predominantly covalent in character. This is in contrast to the interactions between hard acids and hard bases, which are primarily electrostatic.

Role of the Sulfur Donor Atom

The sulfur atom in this compound is the primary site of interaction with metal ions, functioning as a Lewis base by donating a pair of electrons. The electronic properties of this sulfur donor atom are crucial in determining the stability and nature of the resulting metal complexes. The sulfur atom in TIBPS, with its valence electron configuration of 3s²3p⁴, possesses lone pairs of electrons that are available for coordination.

As a soft donor atom, sulfur is highly polarizable, meaning its electron cloud can be easily distorted by the electric field of a metal ion. This polarizability is a key factor in its preference for soft metal ions. The bonding between the sulfur atom of TIBPS and a metal center can be described in terms of σ-donation and potential π-interactions.

σ-Donation: The primary interaction is the formation of a sigma (σ) bond, where a lone pair of electrons from the sulfur atom is donated to an empty orbital of the metal ion. The isobutyl groups attached to the phosphorus atom have an electron-donating inductive effect, which increases the electron density on the phosphorus and, subsequently, on the sulfur atom, enhancing its σ-donor capability.

π-Interactions: While the primary role of the sulfur atom is as a σ-donor, the possibility of π-interactions (π-backbonding) can also be considered, particularly with transition metals. In this scenario, filled d-orbitals on the metal can donate electron density back to empty, low-lying orbitals of the ligand. In the case of phosphine (B1218219) sulfides, these acceptor orbitals are often considered to be the σ* anti-bonding orbitals of the phosphorus-sulfur bond. The extent of this π-acceptance can be influenced by the electronegativity of the substituents on the phosphorus atom.

The electronic environment of the sulfur atom can be influenced by its oxidation state, which in turn affects the electronic properties of the molecule.

Principles of Complexation with Metal Ions by this compound

The formation of complexes between this compound and metal ions is a multifaceted process governed by several key principles, including solvation mechanisms, hydrogen bonding, and interfacial phenomena. These principles are particularly relevant in the context of solvent extraction, where TIBPS is widely employed.

Solvation Mechanisms of Metal Extraction

In solvent extraction, TIBPS acts as an extractant, transferring metal ions from an aqueous phase to an immiscible organic phase. The underlying mechanism for this transfer is primarily solvation. In this mechanism, the TIBPS molecule replaces water molecules in the coordination sphere of the metal ion.

The general equation for a solvation extraction mechanism can be represented as: Mⁿ⁺(aq) + nA⁻(aq) + mS(org) ⇌ MAₙSₘ(org)

Where Mⁿ⁺ is the metal ion, A⁻ is an anion, and S is the extractant (TIBPS). The resulting complex, MAₙSₘ, is neutral and soluble in the organic phase.

Research on the extraction of palladium(II) from chloride solutions by TIBPS has shown that the extracted species is a binuclear complex, [(PdCl₂)₂(TIBPS)₂] oup.com. The extraction process is understood to involve the solvation of the palladium chloride species by the TIBPS molecules. The presence of other ligands, such as thiocyanate, can enhance the extraction of palladium(II) by forming mixed-ligand complexes like PdCl(SCN)·TIBPS and Pd(SCN)₂·2TIBPS in the organic phase.

Similarly, in the extraction of silver from nitrate (B79036) solutions, TIBPS is effective in transferring the silver ions to the organic phase through a solvation mechanism.

Hydrogen Bonding Interactions with Molecular Solutes

While the primary role of this compound in coordination chemistry involves its interaction with metal ions, the sulfur atom can also act as a hydrogen bond acceptor. A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine) and another nearby electronegative atom.

Although sulfur is less electronegative than oxygen or nitrogen, it can still participate in hydrogen bonding, particularly with strong hydrogen bond donors such as phenols and alcohols. In such interactions, the hydrogen atom of the hydroxyl group of the phenol (B47542) or alcohol is attracted to a lone pair of electrons on the sulfur atom of TIBPS.

Studies on the complex formation of phosphine oxides and phosphates with phenols have demonstrated the significance of hydrogen bonding in these systems nih.gov. While specific detailed studies on the hydrogen bonding of TIBPS with a wide range of molecular solutes are not extensively documented in the provided search results, the chemical principles suggest that such interactions are possible and could play a role in the co-extraction of certain organic molecules or in the modification of the solvent properties. The strength of these hydrogen bonds would be influenced by the acidity of the hydrogen bond donor and the steric hindrance around the sulfur atom in the TIBPS molecule.

Interfacial Adsorption and Reaction Mechanisms in Complex Formation

In liquid-liquid extraction systems, the interface between the aqueous and organic phases is a critical region where the complexation reaction often occurs. This compound, being a surface-active molecule, tends to adsorb at this interface. This interfacial activity is a key factor in the kinetics and mechanism of metal extraction.

Investigations into the extraction of palladium(II) with TIBPS have highlighted the importance of the interfacial reaction oup.com. The low aqueous solubility of TIBPS suggests that the reaction does not primarily occur in the bulk aqueous phase. Instead, the TIBPS molecules accumulate at the interface, where they can react with the metal complexes present in the aqueous phase.

The extraction rate of palladium(II) has been successfully explained by an interfacial reaction model. This model posits that the rate-determining steps are the elementary reactions between the TIBPS molecules adsorbed at the interface and the palladium chloro complexes (e.g., [PdCl₃]⁻ and [PdCl₄]²⁻) in the aqueous phase oup.com.

Stoichiometry of Metal-Ligand Complexes Formed with this compound

This compound acts as a versatile ligand in coordination chemistry, primarily bonding to metal centers through its sulfur atom. The stoichiometry of the resulting complexes is influenced by factors such as the metal ion's nature, the reaction conditions, and the presence of other co-ligands.

1:1 and 1:2 Metal-to-Ligand Complex Ratios (e.g., for Mercury(II))

This compound and similar tertiary phosphine sulfides form stable complexes with soft metal ions like Mercury(II) (Hg(II)). The coordination chemistry of Hg(II) is of significant interest due to the high affinity of mercury for sulfur-containing ligands, which mimics its interactions in biological systems. rdd.edu.iqresearchgate.net The formation of complexes with specific metal-to-ligand ratios, such as 1:1 and 1:2, is common.

In many instances, phosphine sulfide ligands act as monodentate ligands, coordinating to the Hg(II) center through the sulfur atom. rdd.edu.iqresearchgate.net For example, in mixed ligand systems, a phosphine sulfide can coordinate to a mercury center alongside other ligands. Studies on complexes of mercury(II) with heterocyclic thiones and tertiary phosphines have shown that the phosphine ligand can bond in a monodentate fashion to yield tetrahedral complexes. rdd.edu.iqresearchgate.net The specific stoichiometry depends on the starting materials and their molar ratios. While direct examples for this compound are not extensively detailed in the provided literature, the behavior of analogous tertiary phosphine sulfides, like triphenylphosphine (B44618) sulfide, in complexes such as [Hg(diptS)2(S=PPh3)2] demonstrates a 1:2 metal-to-phosphine sulfide ligand ratio. rdd.edu.iq In this configuration, two phosphine sulfide ligands and two thionate ligands coordinate to a single mercury center, resulting in a tetrahedral geometry. rdd.edu.iqresearchgate.net The formation of 1:1 complexes is also plausible, particularly in the presence of bridging ligands or when steric hindrance plays a significant role.

| Complex Type | Metal-to-Ligand Ratio | Example (Analogous Compound) | Metal Center Geometry |

| Mononuclear | 1:2 | [Hg(thiolate)2(phosphine sulfide)2] | Tetrahedral |

| Mononuclear | 1:1 | [HgX2(phosphine sulfide)] | (Varies) |

Binuclear Complex Formations (e.g., for Palladium(II))

Binuclear complexes, containing two metal centers bridged by ligands, are a significant area of coordination chemistry. While this compound itself is a monodentate ligand, it can participate in the formation of binuclear structures by coordinating to metal centers that are bridged by other ligands.

In palladium chemistry, various phosphine ligands are used to synthesize binuclear complexes. nih.govrsc.orgnih.gov For instance, the reaction of diaryl triazenido ligands with PdCl2(NCCH3)2 can yield binuclear palladium(II) dimers. nih.gov Although not directly involving this compound, these structures illustrate how ancillary ligands facilitate the formation of binuclear frameworks. In such complexes, the palladium centers are often held together by bridging triazenido or halide ligands, with terminal positions occupied by other ligands, which can include phosphines or phosphine sulfides.

An example of a binuclear Palladium(II) complex is [PdII(o-MeS-C6H4-NNN-p-C6H4-CH3)Cl]2, where two palladium centers are bridged. nih.gov The coordination sphere around each palladium atom is completed by the chelating triazenido ligand and a terminal phosphine sulfide ligand could occupy a similar terminal position if included in the synthesis. The tendency of palladium(II) to adopt a square planar geometry often drives the formation of these bridged dimeric structures.

| Complex Type | Metal | Bridging Ligand Example | Role of Phosphine Sulfide |

| Binuclear Dimer | Palladium(II) | Triazenido, Halide | Terminal Ligand |

1:1 Hydrogen-Bonded Complexes (e.g., with phenols)

Beyond coordination with metal ions, the sulfur atom of this compound can act as a hydrogen bond acceptor. It can form hydrogen-bonded complexes with proton donors like phenols. These interactions are crucial in areas like solvent extraction and the design of supramolecular assemblies.

The complex formation between phenols and organophosphorus compounds, including phosphine oxides and their thio analogues, has been studied to understand the nature and strength of the hydrogen bonds. nih.govrsc.orgresearchgate.net Typically, a 1:1 complex is formed where the hydroxyl group of the phenol (the hydrogen bond donor) interacts with the sulfur atom of the phosphine sulfide (the hydrogen bond acceptor). This O-H···S=P interaction is the primary force holding the complex together. The formation of these 1:1 complexes can be readily studied using techniques like infrared spectrometry by observing the shift in the O-H stretching frequency upon complexation. researchgate.net

Thermodynamic Parameters of Complex Formation

The stability and formation of complexes involving this compound are quantified by thermodynamic parameters such as the equilibrium constant (Kchem) and the enthalpy of formation (ΔH).

Determination of Equilibrium Constants (Kchem)

The equilibrium constant, often denoted as Kchem or K1 for a 1:1 complex, provides a measure of the strength of the association between the ligand and the metal ion or the hydrogen bond donor. For the hydrogen-bonded complexes between phenols and proton acceptors, these constants can be determined using spectroscopic methods. researchgate.net A larger Kchem value indicates a more stable complex and a stronger interaction. For example, studies on hydrogen bond complexes between various phenol derivatives and ammonium (B1175870) halides have determined the formation constants for 1:1 (K1) and 1:2 (K2) stoichiometries. researchgate.net The values of these constants are influenced by the acidity of the phenol and the nature of the solvent.

Enthalpy (ΔH) of Complex Formation

The enthalpy of complex formation (ΔH) provides insight into the energetics of the bonding interaction. A negative ΔH value indicates that the complex formation is an exothermic process, which is characteristic of favorable bonding interactions. Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the enthalpy change upon complexation. nih.gov

For hydrogen-bonded complexes of phenols with phosphine oxides (and their thio analogues), the enthalpy of formation is a direct measure of the hydrogen bond strength. nih.govrsc.org Computational studies and experimental ITC measurements have been used to determine these values. For instance, calculations for a trialkylphosphine oxide with phenol yielded a ΔH of -14.5 kcal mol⁻¹. nih.gov The enthalpy becomes less negative in more interactive solvents, indicating that the solvent can compete for hydrogen bonding sites. nih.gov While specific data for this compound is not provided in the search results, the trends observed for analogous phosphine oxides suggest that its complexes with phenols would also be characterized by a significant negative enthalpy of formation.

| Thermodynamic Parameter | Symbol | Significance | Method of Determination |

| Equilibrium Constant | Kchem | Measures complex stability | Spectrometry |

| Enthalpy of Formation | ΔH | Measures bond strength/energetics | Isothermal Titration Calorimetry (ITC), Quantum Chemical Modeling |

Entropy (ΔS) of Complex Formation

A thorough review of available scientific literature reveals a notable absence of specific experimental data regarding the entropy of complex formation (ΔS) for this compound with metal ions. While the coordination chemistry of organophosphorus compounds, including phosphine sulfides, is an area of active research, detailed thermodynamic studies providing specific values for the entropy changes upon complexation with this particular ligand are not readily found in published materials.

The entropy of complex formation is a critical thermodynamic parameter that provides insight into the change in disorder or randomness of a system upon the coordination of a ligand to a metal center. A positive ΔS value generally indicates an increase in the disorder of the system, which can be a driving force for the complexation reaction. This is often observed when the coordination process leads to the release of a significant number of solvent molecules from the coordination sphere of the metal ion, a phenomenon known as the chelate effect when multidentate ligands are involved. Conversely, a negative ΔS value suggests a decrease in disorder, which can occur when two or more individual particles (the metal ion and the ligand) combine to form a single, more ordered complex.

In the context of this compound, a monodentate ligand, the entropy change upon complexation would be influenced by several factors. These include the desolvation of both the metal ion and the ligand, the loss of translational and rotational degrees of freedom of the ligand as it binds to the metal, and any conformational changes in the isobutyl groups of the ligand upon coordination.

Without experimental data from techniques such as isothermal titration calorimetry (ITC), it is not possible to provide a quantitative analysis or data tables for the entropy of complex formation of this compound. Future research in this area would be invaluable for a more complete understanding of the thermodynamic driving forces behind the coordination chemistry of this important ligand.

Applications of Triisobutylphosphine Sulfide in Advanced Chemical Separations

Solvent Extraction Processes Utilizing Triisobutylphosphine (B1585466) Sulfide (B99878)

Solvent extraction, or liquid-liquid extraction, is a prominent technique for separating components of a mixture. In this process, a solution containing the target metal ion (the aqueous phase) is brought into contact with an immiscible organic solvent containing an extractant like TIBPS (the organic phase). The extractant selectively forms a complex with the target metal ion, transferring it from the aqueous phase to the organic phase. Subsequent steps can then strip the metal from the organic phase, allowing for its recovery in a purified form.

TIBPS has been extensively studied for the selective extraction of precious metals, including palladium, silver, gold, and other platinum-group metals, from various acidic media.

Triisobutylphosphine sulfide is a highly effective extractant for Palladium(II) from both chloride and nitrate (B79036) solutions.

In chloride media , the extraction mechanism involves a solvating reaction. The predominant palladium species in hydrochloric acid, such as the tetrachloro complex [PdCl₄]²⁻ and the aquatrichloro complex [PdCl₃(H₂O)]⁻, react with TIBPS at the aqueous-organic interface oup.com. Studies indicate that palladium is extracted as a 1:1 Pd:extractant binuclear complex oup.com. The extraction efficiency is influenced by the concentration of hydrochloric acid; an increase in acid concentration can lead to a lower extraction percentage researchgate.net. The stoichiometry of the extracted species has been identified as [PdCl₂·2(TIBPS)] researchgate.netusm.myusm.my.

In nitrate media , TIBPS also demonstrates strong extraction capabilities for Pd(II). Research has shown that even very dilute solutions of TIBPS can achieve significant distribution ratios for palladium across a range of nitric acid concentrations ingentaconnect.com. The proposed stoichiometry of the extracted complex from nitric acid is Pd(NO₃)₂·(TIBPS) researchgate.net.

Table 1: Research Findings on Palladium(II) Extraction with TIBPS

| Parameter | Chloride Media | Nitrate Media |

| Aqueous Medium | Hydrochloric acid (HCl) | Nitric acid (HNO₃) |

| Proposed Extracted Species | [PdCl₂·2(TIBPS)] researchgate.netusm.myusm.my | Pd(NO₃)₂·(TIBPS) researchgate.net |

| Extraction Mechanism | Interfacial reaction between TIBPS and palladium chloro-complexes ([PdCl₄]²⁻, [PdCl₃(H₂O)]⁻) oup.com | Solvation |

| Effect of Acid Concentration | Extraction percentage decreases with increasing HCl concentration researchgate.net | Effective extraction across a range of HNO₃ concentrations (0.1 M to 6.0 M) ingentaconnect.com |

| Stripping Agents | Stabilized thiosulfate solution researchgate.netusm.myusm.my | Not specified |

TIBPS is a selective extractant for silver from both nitrate and sulfuric acid solutions, operating through a solvation mechanism where the silver ion is coordinated by the sulfur-donating atom of TIBPS tandfonline.com.

From nitrate solutions , the extraction process is diffusion-controlled, as indicated by a relatively low activation energy of 4.948 kJ/mol tandfonline.com. The silver ion is solvated by TIBPS and forms an ion pair with a nitrate ion tandfonline.com. The kinetics of this extraction have been studied, and the process is considered predominantly diffusion-controlled tandfonline.comtandfonline.comresearchgate.net.

From sulfuric acid solutions , TIBPS has been shown to quantitatively extract silver google.com. The process can be enhanced by using TIBPS in combination with other extractants like di(2-ethylhexyl)phosphoric acid (DEHPA), although TIBPS is the primary extractant google.com. The silver can be effectively stripped from the loaded organic phase using a sodium thiosulfate solution google.com.

Table 2: Research Findings on Silver(I) Extraction with TIBPS

| Parameter | Nitrate Media | Sulfuric Acid Media |

| Aqueous Medium | Nitrate (NO₃⁻) solutions | Sulfuric acid (H₂SO₄) solutions |

| Extraction Mechanism | Solvation; formation of Ag(TIBPS)⁺NO₃⁻ ion pair tandfonline.com | Solvation |

| Process Control | Predominantly diffusion-controlled tandfonline.comtandfonline.com | Not specified |

| Extraction Efficiency | Effective; kinetic studies performed tandfonline.com | Quantitative extraction reported google.com |

| Stripping Agents | Not specified | Sodium thiosulfate solution (99% stripping) google.com |

The extraction of Gold(III) from hydrochloric acid solutions using TIBPS in a toluene diluent has been thoroughly investigated tandfonline.comuab.cat. The extraction proceeds via a solvating mechanism, where TIBPS acts as a "soft base" to extract the "soft acid" gold ion tandfonline.com.

Analysis of the equilibrium data indicates the formation of two primary species in the organic phase: AuCl₃·(TIBPS) and AuCl₃·2(TIBPS) tandfonline.comuab.cat. The formation constants for these species have been determined, highlighting the stability of the extracted complexes. The extraction process is highly efficient for separating gold for analytical purposes tandfonline.com.

Table 3: Research Findings on Gold(III) Extraction with TIBPS

| Parameter | Details |

| Aqueous Medium | Hydrochloric acid (HCl) solutions tandfonline.comuab.cat |

| Organic Diluent | Toluene tandfonline.comuab.cat |

| Extraction Mechanism | Solvating type mechanism tandfonline.comuab.cat |

| Extracted Species | AuCl₃·(TIBPS) and AuCl₃·2(TIBPS) tandfonline.comuab.cat |

| Formation Constants | log β₁₁ = 34.84 (for AuCl₃·(TIBPS))log β₁₂ = 42.04 (for AuCl₃·2(TIBPS)) tandfonline.comuab.cat |

The extraction of Rhodium(III) using TIBPS presents a more complex challenge compared to other precious metals due to its inert chemical nature. From nitrate media, Rh(III) complexes are very weakly extractable by TIBPS and other similar extractants ingentaconnect.com.

However, studies in chloride media show that extraction is possible, though it can be slow and may require specific conditions. The separation of Rh(III) from Iridium(III) is a significant challenge in hydrometallurgy due to their similar chemical behaviors researchgate.net. Research has explored synergistic extraction systems, combining TIBPS (Cyanex 471X) with other reagents to improve Rhodium recovery ed.ac.uked.ac.uk. In one study, a combination of a primary amine and an inner-sphere ligand was used to preferentially extract rhodium over iridium from hydrochloric acid streams ed.ac.uked.ac.uk. The extraction of Rh(III) is also highly dependent on the HCl concentration, with peak extraction observed around 3 M HCl in certain synergistic systems ed.ac.uk.

The recovery of Iridium(III) from aqueous solutions has been investigated using TIBPS, particularly in the form of functionalized nanoparticles. In a novel approach, magnetic nanoparticles were coated with TIBPS (Cyanex 471X) to adsorb Iridium(III) from solution nih.govnih.gov. This method combines solvent extraction with magnetic separation, offering a simple and efficient recovery process nih.gov.

The study identified optimal conditions for the adsorption process, achieving a removal percentage of 92.34% nih.gov. The process was found to be endothermic and spontaneous, following a pseudo-second-order kinetic model nih.govnih.gov. The maximum adsorption capacity was determined to be 35.34 mg of iridium per gram of the nanosorbent nih.govnih.gov. The adsorbed iridium could be effectively stripped using a mixture of HCl and HNO₃ nih.govnih.gov.

Table 4: Optimal Conditions for Iridium(III) Adsorption by TIBPS-Functionalized Nanoparticles nih.govnih.gov

| Parameter | Optimal Condition |

| pH | 6 |

| Adsorbent Dosage | 1.2 g/L |

| Initial Iridium Concentration | 10 mg/L |

| Contact Time | 10 min |

| Maximum Adsorption Capacity | 35.34 mg/g |

| Kinetic Model | Pseudo-second-order |

| Isotherm Model | Langmuir |

| Desorption Eluent | 1.5 M HCl/HNO₃ solution |

Extraction of Heavy Metals

The selective extraction of heavy metals from acidic aqueous solutions is a critical process in various industrial applications, including ore processing, waste treatment, and elemental purification. This compound has demonstrated considerable efficacy in the selective removal of several key heavy metal ions.

Mercury(II) Extraction from Hydrochloric and Nitric Acid Solutions

This compound is a highly effective extractant for mercury(II) from both hydrochloric acid (HCl) and nitric acid (HNO₃) media. The extraction efficiency is notably high at lower acid concentrations and tends to decrease as the acidity of the aqueous phase increases.

In hydrochloric acid solutions, the extraction of mercury(II) by TIBPS proceeds through a solvation mechanism. Research has identified the formation of two primary complexes in the organic phase: a 1:2 mercury(II) to TIBPS complex (HgCl₂S₂) and a 1:1 dimeric complex ((HgCl₂)₂S₂). The formation of these stable complexes drives the transfer of mercury(II) from the aqueous to the organic phase.

Studies have shown that the distribution equilibrium of mercury(II) is influenced by the concentrations of both chloride ions and TIBPS. The extraction equilibrium constants (K_e) for the formation of HgCl₂S₂ and (HgCl₂)₂S₂ have been determined, providing a quantitative measure of the extraction efficiency.

| Parameter | Value | Reference |

|---|---|---|

| Extraction Equilibrium Constant (K_e) for HgCl₂S₂ | 3.98 x 10⁵ (dm³/mol)² | researchgate.net |

| Extraction Equilibrium Constant (K_e') for (HgCl₂)₂S₂ | 2 x 10⁸ (dm³/mol) | researchgate.net |

The extraction behavior in nitric acid solutions is similar, with high uptake at low acid concentrations. This robust extraction capability in different acidic environments makes TIBPS a versatile option for mercury removal in various industrial effluents.

Cadmium(II) Extraction

This compound, often referred to by its commercial name Cyanex 471X, has been identified as a potential extractant for cadmium(II). While the literature indicates its use in the solvent extraction of cadmium, detailed quantitative studies outlining the extraction efficiency, optimal conditions, and the stoichiometry of the extracted species are not as extensively documented as for mercury(II). The extraction of cadmium(II) from chloride solutions has been investigated, with the formation of a solvated complex in the organic phase being the proposed mechanism. Further research is needed to fully characterize the extraction equilibria and kinetics for this system.

Nickel(II), Cobalt(II), Zinc(II), and Lead(II) Extraction

The application of this compound for the extraction of nickel(II), cobalt(II), zinc(II), and lead(II) is not well-documented in publicly available scientific literature. While other organophosphorus extractants, such as those containing phosphinic and dithiophosphinic acid functional groups (e.g., Cyanex 272 and Cyanex 301), have been extensively studied and commercially applied for the separation of cobalt and nickel, specific data on the performance of this compound for these metals is scarce. Similarly, there is a lack of available research data on the extraction of zinc(II) and lead(II) using this particular extractant. Therefore, a quantitative assessment of the efficacy of this compound for the separation of these metals cannot be provided at this time.

Synergistic Extraction Systems with this compound

Synergistic extraction, the phenomenon where the extractive capability of a mixture of two or more extractants is greater than the sum of their individual effects, offers a powerful tool for enhancing separation efficiency and selectivity. This compound has been investigated as a synergist in combination with other extractants for the separation of f-block elements.

Synergistic Extraction of Trivalent Actinides (e.g., Am, Cm, Bk, Cf)

There is currently no significant information available in the open scientific literature regarding the use of this compound in synergistic extraction systems for trivalent actinides such as americium(III), curium(III), berkelium(III), and californium(III). Research in actinide separation has predominantly focused on other classes of synergistic extractant systems.

Synergistic Extraction of Lanthanides (e.g., Eu, La)

A notable synergistic effect has been observed in the extraction of lanthanum(III) from a nitrate medium using a mixture of 1-phenyl-3-methyl-4-benzoyl-pyrazalone-5 (HPMBP) and this compound (TIBPS). researchgate.net In this system, the presence of TIBPS significantly enhances the extraction of lanthanum(III) compared to HPMBP alone.

The stoichiometry of the extracted species in the synergistic system is different from that with HPMBP alone. With the mixture, lanthanum(III) is extracted as La(NO₃)₂·PMBP·B, where B represents TIBPS. researchgate.net This indicates that TIBPS participates directly in the formation of the extracted complex, leading to the observed synergistic enhancement. The equilibrium constants and thermodynamic functions for this synergistic extraction have been determined, providing insight into the spontaneity and nature of the extraction process.

| Thermodynamic Parameter | Value for La(III) Extraction | Reference |

|---|---|---|

| ΔH (kJ/mol) | -28.5 | researchgate.net |

| ΔS (J/mol·K) | -4.3 | researchgate.net |

| ΔG (kJ/mol) at 298 K | -27.2 | researchgate.net |

Mixed-Ligand Chelate Extraction Systems

The extractive capabilities of this compound are enhanced through its application in mixed-ligand chelate extraction systems, also known as synergistic extraction systems. In these systems, this compound acts as a synergist, augmenting the extraction efficiency of a primary chelating agent.

A notable example of this synergy is observed in the extraction of lanthanides, such as neodymium(III), using a combination of thenoyltrifluoroacetone and various sulfoxides, including this compound. Research has demonstrated a significant synergistic enhancement, on the order of 10³, in these mixed-ligand chelate systems. researchgate.net This marked increase in extraction efficiency suggests that such systems could be highly effective for the separation of neodymium(III) from other metal ions. researchgate.net

Extraction from Diverse Acidic Media: Comparative Studies (e.g., HNO₃, HCl, H₂SO₄)

The efficiency of metal extraction using this compound is significantly influenced by the nature of the acidic medium. Comparative studies have been conducted to evaluate its performance in nitric acid (HNO₃), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄).

In the context of solid-phase extraction utilizing styrene (B11656) divinyl benzene (B151609) beads functionalized with this compound, the sorption of palladium(II) from these three acidic media at a concentration of 3 M follows the order: HNO₃ > HCl > H₂SO₄. tandfonline.com This indicates a higher affinity and extraction efficiency for palladium(II) in nitric acid solutions compared to hydrochloric and sulfuric acid solutions under these conditions.

Kinetics of Solvent Extraction (e.g., for Palladium(II), Silver(I), Mercury(II))

The kinetics of solvent extraction with this compound have been investigated for several metal ions, providing insights into the reaction mechanisms and rate-determining steps.

Palladium(II): The extraction of palladium(II) from hydrochloric acid with this compound in toluene has been studied. oup.comoup.com The extraction rate is explained by an interfacial reaction model. oup.comoup.com The rate-determining steps are believed to be the elementary reactions between the extractant adsorbed at the interface and the aquatrichloro and tetrachloro complexes of palladium(II) ([PdCl₃]⁻ and [PdCl₄]²⁻) in the aqueous phase. oup.comoup.com

Silver(I): The kinetics of silver extraction from nitrate solutions with this compound dissolved in n-octane have also been examined. researchgate.net

Mercury(II): The distribution equilibrium of mercury(II) extraction from hydrochloric acid with this compound in toluene has been measured. tandfonline.com It was found that mercury(II) is extracted through a solvation mechanism, forming two different complexes with this compound: a 1:2 complex (HgCl₂S₂) and a 1:1 binuclear complex ((HgCl₂)₂S₂). tandfonline.com

Stripping and Recovery of Extracted Metals (e.g., using thiourea, thiosulfate, thiocyanate)

Once the metal ions are extracted into the organic phase containing this compound, the next crucial step is their recovery, which is typically achieved through a process called stripping. Various stripping agents have been investigated for their effectiveness in recovering different metals.

Thiourea: For palladium(II) extracted with a diesel/kerosene (B1165875) solution of this compound, a 0.05 M thiourea solution can be used as a stripping agent to recover the metal from the loaded organic phase. researchgate.net

Thiosulfate: Stabilized thiosulfate solutions have been found to be effective for stripping palladium(II) from the organic phase. researchgate.netresearchgate.netusm.my In one study, a 1 M stabilized thiosulfate solution was used to strip palladium. usm.my

Thiocyanate: Potassium thiocyanate (KSCN) solution has been shown to efficiently strip palladium(II). researchgate.net In another instance, a 0.05 M ammonium (B1175870) thiocyanate solution was used to recover palladium from the loaded organic phase. researchgate.net

Application in Nanomaterial Synthesis via Precipitation Stripping (e.g., Silver Sulfide Nanoparticles)

This compound plays a role in the synthesis of nanomaterials through a method known as precipitation stripping. This technique combines the processes of solvent extraction and precipitation to produce nanoparticles with controlled characteristics.

Specifically, this method has been applied to the synthesis of silver sulfide (Ag₂S) nanoparticles. nih.govrsc.orgresearchgate.netresearchgate.netsemanticscholar.org While the direct involvement of this compound in the precipitation stripping process for Ag₂S nanoparticle synthesis is an area of ongoing research, the fundamental principles of this technique are well-established. In a typical precipitation stripping process, a metal-loaded organic phase is brought into contact with a stripping solution containing a precipitating agent. This leads to the direct formation of nanoparticles at the liquid-liquid interface or within the aqueous phase. The characteristics of the resulting nanoparticles, such as their size and morphology, can be influenced by various parameters, including the concentrations of the reactants and the nature of the organic and aqueous phases.

Solid-Phase Extraction (SPE) and Adsorbent Materials Functionalized with this compound

This compound is also utilized in solid-phase extraction (SPE) by immobilizing it onto solid supports. This approach combines the selectivity of the extractant with the advantages of a solid-phase system, such as ease of handling and reduced solvent usage.

Functionalization of Polymeric Resin Beads (e.g., Styrene Divinyl Benzene Copolymers, SM-2)

A common support material for this purpose is styrene-divinylbenzene (SDB) copolymer beads, such as Bio-Beads SM-2. tandfonline.com These macroporous resins provide a high surface area for the impregnation or functionalization with the extractant. researchgate.netmedchemexpress.com

The process involves impregnating the SDB beads with this compound, often using a solvent like acetone, to create a functionalized sorbent material. tandfonline.com This material, referred to as SM-2-TIBPS, can then be used for the selective uptake of metal ions from aqueous solutions. For instance, it has been demonstrated to be effective for the selective sorption of palladium(II) from nitric acid medium. tandfonline.comresearchgate.net

Functionalization of Magnetic Nanoparticles (e.g., for Iridium Adsorption)

This compound, commercially known as Cyanex 471X, is utilized to functionalize magnetic nanoparticles (MNPs) for the selective adsorption of precious metals like iridium from aqueous solutions. nih.govresearchgate.net This process is a key component of the Magnetically Assisted Chemical Separation (MACS) method, which combines the principles of solvent extraction and magnetic separation. researchgate.net In this technique, an extractant, this compound, is coated onto magnetic nanoparticles. researchgate.net This functionalization imparts a high affinity for specific metal ions to the nanoparticles, enabling their efficient removal from a solution. nih.govresearchgate.net

The process enhances separation efficiency and simplifies the procedure, as it does not require specialized or complex equipment. researchgate.net The use of the extractant loaded onto nanoparticles also mitigates the environmental concerns associated with traditional solvent extraction, where toxic solvents can be released into the environment. researchgate.net Research has demonstrated the successful synthesis of these functionalized nanosorbents for the express purpose of iridium ion adsorption. nih.govnih.gov Characterization of the functionalized nanoparticles often involves techniques like Fourier-transform infrared spectroscopy (FT-IR), which can confirm the presence of this compound on the nanoparticle surface through the detection of specific chemical bonds, such as the asymmetric stretching vibration of CH3 and the C-C bond characteristic of the compound. nih.gov

Adsorption Kinetics and Modeling (e.g., Pseudo-Second-Order Model, Intraparticle Diffusion Model)

The study of adsorption kinetics is crucial for understanding the rate and mechanism of the separation process. For the adsorption of iridium onto magnetic nanoparticles functionalized with this compound, the pseudo-second-order kinetic model has been shown to be the most fitting descriptor of the process. nih.govnih.gov This model's applicability is confirmed by a high correlation coefficient (R²) of 0.9960, indicating a strong agreement between the experimental data and the model's predictions. nih.govresearchgate.netnih.gov The pseudo-second-order model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. researchgate.net

Table 1: Kinetic Model Parameters for Metal Ion Adsorption

| Metal Ion | Adsorbent | Kinetic Model | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|

| Iridium | This compound functionalized MNPs | Pseudo-Second-Order | 0.9960 | nih.govresearchgate.netnih.gov |

| Palladium(II) | SM-2-TIBPS | Pseudo-Second-Order | 0.9889 | tandfonline.com |

Adsorption Isotherms and Capacity Determination (e.g., Langmuir Isotherm Model)

Adsorption isotherms are fundamental to describing the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed onto the solid phase at a constant temperature. For both iridium and palladium separation using this compound-based adsorbents, the Langmuir isotherm model has been found to provide the best fit for the experimental data. nih.govtandfonline.com This model assumes monolayer adsorption onto a surface with a finite number of identical and equivalent sites. nih.gov

In the case of iridium adsorption on functionalized magnetic nanoparticles, the Langmuir model showed a high correlation coefficient (R²) of 0.9961. nih.govresearchgate.netnih.gov Based on this model, the maximum adsorption capacity (q_max) for iridium was calculated to be 35.34 mg/g. nih.govresearchgate.netnih.gov The favorability of the adsorption process was further confirmed by the Langmuir separation factor (R_L), which ranged from 0.04 to 0.42, values between 0 and 1 being indicative of favorable adsorption. nih.gov

For the adsorption of palladium(II) on SM-2-TIBPS beads, the Langmuir model also fitted the data well, with a regression factor of 0.9860. tandfonline.com The maximum monolayer sorption capacity for palladium(II) was determined to be 17.47 ± 0.9 mg/g. tandfonline.com Thermodynamic analysis of the iridium adsorption process indicated that it is both endothermic and spontaneous in nature. nih.govresearchgate.net

Table 2: Langmuir Isotherm Parameters for Metal Ion Adsorption

| Metal Ion | Adsorbent | Max. Adsorption Capacity (mg/g) | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|

| Iridium | This compound functionalized MNPs | 35.34 | 0.9961 | nih.govresearchgate.netnih.gov |

Desorption Studies and Regenerability of Adsorbents

The economic viability and environmental sustainability of an adsorption process heavily depend on the ability to desorb the target metal ions and regenerate the adsorbent for reuse. nih.goviosrjournals.org For adsorbents functionalized with this compound, desorption studies have been conducted to identify effective eluents for recovering the adsorbed metals.

In the case of iridium adsorbed on functionalized magnetic nanoparticles, a 1.5 M solution of hydrochloric acid (HCl) and nitric acid (HNO₃) was identified as a suitable eluent for desorption. nih.govnih.gov This indicates that a strong acidic environment can effectively strip the bound iridium from the adsorbent surface, allowing for its recovery.

For palladium(II) sorbed onto SM-2-TIBPS beads, a mixture of thiourea and hydrochloric acid was found to be an effective desorption reagent. tandfonline.com A single desorption cycle using a 1 M thiourea + 1 M HCl solution achieved a desorption percentage of 76.38 ± 2.4%. tandfonline.com To achieve complete desorption, a second cycle with the same eluent was performed, resulting in an additional 23.5 ± 0.73% recovery of palladium(II). tandfonline.com This two-stage process allows the SM-2-TIBPS sorbent to be completely regenerated and made available for subsequent sorption cycles. tandfonline.com The ability to reuse the adsorbent multiple times is a critical factor in making the separation process more cost-effective and reducing waste. researchgate.net

Selectivity and Separation Factors in Multicomponent Systems

A key advantage of using this compound-functionalized adsorbents is their high selectivity for certain precious metals in the presence of other interfering ions. tandfonline.com This is particularly important in hydrometallurgical processes where target metals are often found in complex mixtures. researchgate.netmdpi.com

The selectivity of SM-2-TIBPS beads for palladium(II) was investigated in a multicomponent system containing various metal ions such as Pt(II), Pb(II), Eu(III), Cu(II), Mo(VI), Co(III), Zr(IV), Fe(III), Cd(II), and Ce(III). tandfonline.com The results demonstrated high separation factors between palladium(II) and the other tested metal ions, with values ranging from 9.4 to 35. tandfonline.com The separation factor is a measure of the adsorbent's ability to separate two different metal ions during the adsorption process. A high separation factor indicates a strong preference for one metal over another, which is essential for achieving high-purity products. researchgate.net This high selectivity underscores the potential of this compound-based materials for the selective recovery of palladium from complex industrial solutions. tandfonline.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Formula/Abbreviation |

|---|---|

| This compound | C₁₂H₂₇PS / TIBPS / Cyanex 471X |

| Iridium | Ir |

| Palladium(II) | Pd(II) |

| Platinum(II) | Pt(II) |

| Lead(II) | Pb(II) |

| Europium(III) | Eu(III) |

| Copper(II) | Cu(II) |

| Molybdenum(VI) | Mo(VI) |

| Cobalt(III) | Co(III) |

| Zirconium(IV) | Zr(IV) |

| Iron(III) | Fe(III) |

| Cadmium(II) | Cd(II) |

| Cerium(III) | Ce(III) |

| Styrene divinyl benzene | SM-2 |

| Hydrochloric acid | HCl |

| Nitric acid | HNO₃ |

Theoretical and Computational Investigations of Triisobutylphosphine Sulfide Systems

Computational Thermodynamics of Extraction and Adsorption Processes

Computational thermodynamics applies theoretical principles to calculate the thermodynamic parameters that govern chemical equilibria, such as those found in solvent extraction and adsorption systems involving triisobutylphosphine (B1585466) sulfide (B99878).

The equilibrium constant (K) is a critical parameter that quantifies the extent of a reaction, such as the formation of a complex in an extraction process. mdpi.com For the complexation of triisobutylphosphine sulfide with various phenols, equilibrium constants (also referred to as binding affinity, Kchem) have been determined. researchgate.netacs.org In some studies, Isothermal Titration Calorimetry (ITC) is used to directly measure the binding affinity. researchgate.netacs.org For solvent extraction processes, "slope analysis" is a traditional and effective method for determining both the stoichiometry and the equilibrium constant of the extracted species. mdpi.com The extraction equilibrium for mercury(II) with this compound has been studied, and it was found that a 1:2 complex of mercury(II) to the extractant is formed. researchgate.net

Thermodynamic parameters such as enthalpy change (ΔH°) and entropy change (ΔS°) provide deep insight into the nature of adsorption and extraction processes. These values can be determined experimentally by studying the effect of temperature on the equilibrium. The Van't Hoff equation is commonly used to calculate ΔH° and ΔS° from the variation of the distribution coefficient with temperature. nih.govtandfonline.com

In the adsorption of iridium onto magnetic nanoparticles functionalized with this compound, the enthalpy (ΔH°) was found to be 8.67 kJ/mol and the entropy (ΔS°) was 0.0484 kJ/mol K. nih.gov For the adsorption of palladium(II) onto styrene (B11656) divinyl benzene (B151609) beads functionalized with this compound, ΔH° was determined to be 35.40 kJ/mol, with a corresponding ΔS° of 176.05 J/mol K. researchgate.net The positive entropy values suggest an increase in disorder at the solid-liquid interface during the adsorption process. tandfonline.com

Table 1: Thermodynamic Parameters for Metal Ion Adsorption by this compound Systems

| Metal Ion | Adsorbent System | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Source(s) |

| Iridium | Magnetic nanoparticles functionalized with this compound | 8.67 | 48.4 | nih.gov |

| Palladium(II) | Styrene divinyl benzene beads functionalized with this compound | 35.40 | 176.05 | researchgate.net |

The spontaneity of a process is determined by the change in Gibbs free energy (ΔG°), which incorporates both enthalpy and entropy changes (ΔG° = ΔH° - TΔS°). A negative ΔG° value indicates that a process is spontaneous.

Studies on the adsorption of both iridium and palladium using this compound-based materials have consistently shown negative values for ΔG°, confirming that the adsorption processes are spontaneous and thermodynamically feasible. nih.govtandfonline.comresearchgate.netnih.gov For iridium adsorption, ΔG° values were -5.76, -6.22, and -6.73 kJ/mol at 25, 35, and 45 °C, respectively. nih.gov

Furthermore, the positive values of enthalpy change (ΔH°) obtained in these studies indicate that the adsorption processes are endothermic. nih.govtandfonline.comresearchgate.netresearchgate.net This means that the processes absorb heat from the surroundings, and an increase in temperature favors the adsorption. researchgate.net The positive value of ΔH° for iridium adsorption (8.67 kJ/mol) and palladium adsorption (35.40 kJ/mol) confirms the endothermic nature of these interactions. nih.govresearchgate.net

Kinetic Modeling of Reaction Mechanisms

The study of reaction kinetics in systems involving this compound is crucial for understanding and optimizing its application in processes like solvent extraction and adsorption. Kinetic models provide a mathematical framework to describe the rate at which these reactions occur, offering insights into the controlling mechanisms.

Interfacial Reaction Models for Solvent Extraction

In the solvent extraction of metals, the reaction between the extractant and the metal ion often occurs at the interface between the aqueous and organic phases. Interfacial reaction models are employed to describe the kinetics of these heterogeneous systems.

Similarly, the kinetics of silver extraction from nitrate (B79036) solutions with TIBPS have been studied, employing a rotating diffusion cell to elucidate the transfer mechanism. tandfonline.comtandfonline.com While the process is found to be predominantly diffusion-controlled, as indicated by a low activation energy of 4.948 kJ/mol, the chemical reaction rate also plays a significant role. tandfonline.com At high stirring speeds (above 250 rpm), the diffusional resistance of the boundary layers becomes negligible, and the transport process becomes dependent on the rate of the chemical reaction. tandfonline.com

Kinetic parameters for the extraction of silver with TIBPS were evaluated, as shown in the table below. tandfonline.com

| Kinetic Parameter | Value | Unit |

| Forward Reaction Rate Constant (kf) | 1.064 x 10⁻³ | m⁹/(mol³·s) |

| Reverse Reaction Rate Constant (kr*) | 2.085 x 10⁻¹ | s⁻¹ |

| Activation Energy (E) | 4.948 | kJ/mol |

This model assumes that the silver ion is solvated by TIBPS through the sulfur donor atom and is paired with a nitrate ion. tandfonline.com

Adsorption Kinetic Models (e.g., Pseudo-Second-Order)

When this compound is immobilized on a solid support, forming an adsorbent material, the kinetics of metal uptake are often described using adsorption kinetic models. These models help to identify the mechanism of adsorption, such as whether it is controlled by physical diffusion or chemical reaction.

The sorption of palladium(II) from nitric acid onto styrene-divinylbenzene beads functionalized with this compound (SM-2-TIBPS) has been kinetically modeled. tandfonline.com The experimental data were fitted to the pseudo-first-order, pseudo-second-order, and intraparticle-diffusion models. tandfonline.com The results indicated that the pseudo-second-order (PSO) model provided a better fit than the pseudo-first-order model, with a high regression factor (R² = 0.9889). tandfonline.com The PSO model's applicability suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. tandfonline.comnih.gov

The table below summarizes the kinetic parameters for the adsorption of Palladium(II) onto SM-2-TIBPS. tandfonline.com

| Kinetic Model | Parameter | Value |

| Pseudo-First-Order | qe,exp (mg/g) | 18.02 |

| k₁ (min⁻¹) | 0.043 | |

| qe,calc (mg/g) | 10.15 | |

| R² | 0.8255 | |